Glyceryl-d5 Monothioglycolate Glyceryl-d5 Monothioglycolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202711
InChI:
SMILES:
Molecular Formula: C₅H₅D₅O₄S
Molecular Weight: 171.23

Glyceryl-d5 Monothioglycolate

CAS No.:

Cat. No.: VC0202711

Molecular Formula: C₅H₅D₅O₄S

Molecular Weight: 171.23

* For research use only. Not for human or veterinary use.

Glyceryl-d5 Monothioglycolate -

Specification

Molecular Formula C₅H₅D₅O₄S
Molecular Weight 171.23

Introduction

Physical and Chemical Properties

ParameterInformation
Product CodeG598237
CAS NumberNot Available (N/A)
Parent Compound CAS30618-84-9 (Glyceryl monothioglycolate)
SynonymsGlyceryl-d5 thioglycolate, Deuterated glycerol monomercaptoacetate
Primary UseReference standard for identification or purity testing

Applications and Uses

Analytical Reference Standards

The LGC Group, mentioned as the manufacturer of this reference standard, utilizes various analytical techniques including HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR to ensure the quality of their standards, in compliance with Anvisa resolution RDC No 166 .

Research Applications

Deuterated compounds like Glyceryl-d5 Monothioglycolate serve valuable roles in research settings, including:

  • Mass spectrometry internal standards: The mass difference between deuterated and non-deuterated compounds allows for accurate quantification

  • Metabolic studies: Tracking the movement and transformation of compounds in biological systems

  • Nuclear magnetic resonance (NMR) studies: Deuterium labeling helps elucidate molecular structures and interactions

While specific research applications of Glyceryl-d5 Monothioglycolate are not explicitly detailed in the search results, these represent typical applications for deuterated reference standards in the chemical and pharmaceutical industries.

Classification CategoryHazard Level
Acute Toxicity (Oral)Category 3
Skin SensitizationSub-category 1B
Aquatic Environmental Hazard (Chronic)Category 3

These classifications indicate that the compound is toxic if swallowed, may cause allergic skin reactions, and presents long-term hazards to aquatic organisms .

Research Findings on Related Compounds

YearPercentage of Hairdressers with Positive Reactions
199245%
1997-1998<20%

This downward trend in sensitization rates corresponds to the withdrawal of products containing glyceryl monothioglycolate from the German market approximately 8 years prior to the study (around 1992) . This demonstrates the effectiveness of regulatory intervention in reducing occupational sensitization.

Chemical Effects on Hair Structure

Research on the effects of thioglycolate compounds on hair structure provides insight into how these chemicals function. A Raman spectroscopic investigation revealed that thioglycolic acid (a related compound) treatment during permanent waving procedures affects the disulphide (-SS-) conformations in human hair .

Specifically, the reduction process with thioglycolic acid remarkably decreased the gauche-gauche-gauche (GGG) and gauche-gauche-trans (GGT) contents of disulphide groups, while the trans-gauche-trans (TGT) content remained relatively unchanged . This structural modification is fundamental to how permanent waving and hair relaxing treatments work, allowing for the rearrangement of keratin structures.

Comparison with Related Compounds

Structure-Activity Relationships

Glyceryl monothioglycolate belongs to a family of thioglycolate compounds used in cosmetic and hair care products. While Glyceryl-d5 Monothioglycolate specifically serves as an analytical standard, understanding the broader context of related compounds provides valuable insight:

Table 4: Comparison of Related Thioglycolate Compounds

CompoundPrimary UseNotable Characteristics
Glyceryl MonothioglycolateHair waving/relaxing agentKnown skin sensitizer; regulated in some markets
Thioglycolic AcidHair removal, permanent wave formulationsStronger reducing agent; distinctive odor
Ammonium ThioglycolateComponent in permanent wave solutionsMore alkaline; commonly used in salon formulations
Glyceryl-d5 MonothioglycolateAnalytical reference standardDeuterated for analytical differentiation

The structural similarities between these compounds explain their related functions in breaking and reforming disulfide bonds in hair keratin, while the subtle differences affect their potency, stability, and potential for causing sensitization.

Analytical Methods and Detection

Identification and Quantification Techniques

The analysis of Glyceryl-d5 Monothioglycolate and related compounds typically employs sophisticated analytical techniques. According to information provided by LGC Group (as cited by CMS Científica do Brasil), the following methods are used for analyzing reference standards:

  • High-Performance Liquid Chromatography (HPLC)

  • Proton Nuclear Magnetic Resonance (HNMR)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Karl Fischer Titration (KF)

  • Thermogravimetric Analysis (TGA)

  • Carbon-13 Nuclear Magnetic Resonance (13CNMR)

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